N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the thiadiazole derivative with a suitable thiol or disulfide compound.
Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 2,5-difluoroaniline to form the desired acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer properties.
Agriculture: It could be used as a pesticide or herbicide.
Materials Science: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors to exert its biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: can be compared with other thiadiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of the thiadiazole moiety, which may confer unique biological or chemical properties compared to other similar compounds.
Biological Activity
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article synthesizes available research findings regarding the biological activity of this specific compound.
Chemical Structure and Properties
The compound features a thiadiazole moiety, which is known for its ability to interact with various biological targets. The presence of the difluorophenyl group enhances its lipophilicity and potential bioactivity. The structural formula can be represented as follows:
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Specifically:
- Minimum Inhibitory Concentration (MIC) values for related thiadiazole derivatives have been reported as low as 32.6 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antimicrobial potential compared to standard drugs like itraconazole .
- In a comparative study of various thiadiazole compounds, several demonstrated effective inhibition zones against bacterial strains such as Salmonella typhi and E. coli at concentrations around 500 µg/disk .
Anticancer Activity
The anticancer properties of this compound can be inferred from studies on similar thiadiazole derivatives:
- Compounds within this class have shown IC50 values in the range of 0.28 to 4.27 µg/mL against various cancer cell lines including MCF-7 (breast cancer) and A431 (skin cancer) .
- Notably, the mechanism of action often involves the induction of apoptosis through pathways involving the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl-2 .
The biological activity of thiadiazole derivatives is often attributed to their ability to interact with specific molecular targets:
- VEGFR-2 Inhibition : Certain derivatives have been shown to inhibit the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), a critical pathway in tumor angiogenesis .
- Apoptosis Induction : The activation of apoptotic pathways has been confirmed through Western blot analysis in various cancer cell lines treated with thiadiazole compounds .
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Significant activity against S. aureus, E. coli | |
Anticancer | IC50 values between 0.28 - 4.27 µg/mL | |
Mechanism | Induction of apoptosis; VEGFR-2 inhibition |
Case Studies
Several case studies highlight the potential of thiadiazole derivatives in clinical applications:
- Anticancer Study : A recent study evaluated a series of thiadiazole derivatives for their cytotoxic effects on human cancer cell lines using a tetrazolium-based assay (MTT). The findings indicated that specific substitutions on the thiadiazole ring significantly enhanced cytotoxicity against A431 cells .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of synthesized thiadiazoles against clinical isolates. The results demonstrated that certain derivatives exhibited superior activity compared to traditional antibiotics .
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N3OS2/c1-6-15-16-11(19-6)18-5-10(17)14-9-4-7(12)2-3-8(9)13/h2-4H,5H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQTZCDEDJOSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.